methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate
Description
Methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core, substituted with a thiomorpholine ring at position 2 and a methyl benzoate-linked acetamido group at position 4. This structure combines a bicyclic scaffold with sulfur and nitrogen atoms, which are common in bioactive molecules targeting enzymes like kinases or epigenetic regulators .
Properties
IUPAC Name |
methyl 2-[[2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-28-18(27)12-4-2-3-5-13(12)21-14(25)10-24-11-20-16-15(17(24)26)30-19(22-16)23-6-8-29-9-7-23/h2-5,11H,6-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHETJNWVXVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the thiomorpholine and benzoate groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in Thiazolo-Pyrimidine Derivatives
The thiazolo[4,5-d]pyrimidine motif is a versatile scaffold. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Bioactivity: The thiomorpholin-4-yl group in the target compound may enhance solubility and mimic cofactor-binding motifs in enzymes like histone deacetylases (HDACs), similar to SAHA analogs .
Synthetic Methodologies :
- The target compound’s synthesis likely involves coupling acetamido-benzoate derivatives with thiomorpholine-substituted thiazolo[4,5-d]pyrimidine precursors, analogous to methods using cesium carbonate and DMF for cyclization .
- Microwave-assisted synthesis (e.g., ) improves yields for thiazolo-pyrimidines compared to conventional heating.
Crystallographic Insights :
- Pyrimidine rings in analogs like exhibit puckering (flattened boat conformation), which may influence intermolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing.
Pharmacokinetic and Physicochemical Comparisons
While direct data for the target compound are unavailable, similarities to aglaithioduline (a SAHA-like compound with ~70% Tanimoto similarity ) suggest:
- LogP : Estimated ~2.5–3.5 (moderate lipophilicity due to thiomorpholine and benzoate groups).
- Hydrogen Bond Acceptors/Donors: 8–10 acceptors (N, O, S atoms), 2–3 donors (NH, OH), aligning with HDAC inhibitor profiles .
Biological Activity
Methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class and features a thiomorpholine moiety, which is known for enhancing biological activity through improved solubility and bioavailability. The presence of the benzoate group may also contribute to its pharmacological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases characterized by inflammation or microbial infections.
Anti-inflammatory Activity
Research has indicated that derivatives of thiazolopyrimidines exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | COX-II Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Methyl 2-{...} | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 9.51 |
This table summarizes the inhibitory activity of related compounds against COX-II enzymes, highlighting the potential of methyl 2-{...} as a competitive anti-inflammatory agent .
Antimicrobial Activity
The compound's heterocyclic structure suggests potential antimicrobial properties. Research into similar thiazolopyrimidine derivatives has documented their effectiveness against various bacterial strains. These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
- In Vivo Studies : A study evaluated the in vivo anti-inflammatory effects of thiazolopyrimidine derivatives in animal models. The results showed a significant reduction in inflammation markers compared to control groups, supporting the hypothesis that these compounds can effectively modulate inflammatory responses.
- In Vitro Studies : Another investigation focused on the antimicrobial efficacy of thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity, suggesting that methyl 2-{...} could be optimized for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
